3-Butoxy-1,2,4,5-tetrachlorobenzene
Description
1,2,4,5-Tetrachlorobenzene (1,2,4,5-TeCB; CAS No. 95-94-3) is a chlorinated aromatic compound with the molecular formula C₆H₂Cl₄ and a molecular weight of 215.89 g/mol . It is a solid at room temperature, with a melting point of 139°C and a boiling point of approximately 246.9°C . Its density is 1.6 g/cm³, and it exhibits low water solubility, contributing to its persistence in the environment .
1,2,4,5-TeCB is one of three tetrachlorobenzene isomers and has been historically used as a precursor in the synthesis of herbicides (e.g., 2,4,5-trichlorophenoxyacetic acid), fungicides, and defoliants . It is also employed as a laboratory reagent and in rubber additives . Due to improper disposal and industrial activities, it has been detected in groundwater, soil, and air, posing ecological and human health risks . The compound is classified as a persistent, bioaccumulative, and toxic (PBT) chemical, with evidence of carcinogenicity and bioaccumulation in aquatic organisms .
Properties
CAS No. |
5435-67-6 |
|---|---|
Molecular Formula |
C10H10Cl4O |
Molecular Weight |
288.0 g/mol |
IUPAC Name |
3-butoxy-1,2,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C10H10Cl4O/c1-2-3-4-15-10-8(13)6(11)5-7(12)9(10)14/h5H,2-4H2,1H3 |
InChI Key |
IJVHFDIDNXFTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Overview
1,2,4,5-Tetrachlorobenzene (C6H2Cl4) is a key intermediate in the synthesis of 3-butoxy-1,2,4,5-tetrachlorobenzene. It is one of three isomeric tetrachlorobenzenes and is characterized by chlorine atoms at the 1, 2, 4, and 5 positions on the benzene ring.
Industrial Preparation Methods
The industrial preparation of 1,2,4,5-tetrachlorobenzene is typically achieved by chlorination of benzene or lower chlorinated benzenes under catalytic conditions. Two main catalytic systems have been reported:
- Ferric chloride (FeCl3) catalysis : Traditional method but produces significant tar and by-products, requiring extensive purification steps.
- Antimony trichloride (SbCl3) combined with iodine (I2) catalysis : A more efficient catalytic system providing higher yields and regioselectivity.
Catalytic Chlorination Process
According to US Patent 3557227A, the chlorination of benzene or chlorobenzene mixtures to produce 1,2,4,5-tetrachlorobenzene is catalyzed by a combination of antimony trichloride and iodine. The process involves bubbling chlorine gas through the reaction mixture under controlled temperature conditions (typically 35°C to 90°C) with agitation to ensure even distribution of chlorine.
Key parameters include:
- Antimony trichloride concentration: 0.1% to 1% by weight of starting material.
- Iodine concentration: 0.1% to 1% by weight, ideally about twice the weight of antimony trichloride.
- Reaction time: Approximately 3 hours, significantly faster than older methods (15-30 hours).
- Temperature control is critical to manage the exothermic reaction.
This catalytic system enhances regioselectivity towards the 1,2,4,5-isomer and reduces formation of other tetrachlorobenzene isomers and tar, simplifying purification.
Alternative Catalytic Systems
Another improvement involves using polymeric iodinated benzene compounds as cocatalysts with Lewis acids (e.g., ferric chloride, aluminum chloride) to improve regioselectivity and yield. These polymeric cocatalysts contain a high iodine content (10-50% by weight) and promote selective chlorination at desired positions on the ring (US Patent 4205014A).
Preparation of this compound
General Synthetic Strategy
The introduction of the butoxy group at the 3-position of 1,2,4,5-tetrachlorobenzene is commonly performed via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (often a chlorine atom) by a butoxide nucleophile.
Typical Reaction Conditions
- Starting material : 1,2,4,5-tetrachlorobenzene or a derivative with a leaving group at the 3-position.
- Nucleophile : Butoxide ion, generated from butanol and a strong base (e.g., sodium hydride or potassium tert-butoxide).
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Temperature : Elevated temperatures (80°C to 150°C) to promote substitution.
- Reaction time : Several hours, depending on conditions and substrate reactivity.
The reaction proceeds via displacement of the chlorine atom at the 3-position by the butoxy group, yielding this compound.
Purification
Post-reaction, the product is purified by standard methods such as:
- Extraction and washing to remove inorganic salts and residual base.
- Recrystallization from suitable solvents to obtain pure crystalline product.
- Chromatographic techniques if necessary.
Data Table: Summary of Key Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Chlorination catalyst system | SbCl3 (0.1-1 wt%), I2 (~2x SbCl3 wt%) | Rapid reaction (~3h), enhanced regioselectivity, reduced tar formation |
| Chlorination temperature | 35°C to 90°C | Temperature control critical to manage exotherm |
| Chlorination starting material | Benzene or chlorobenzene mixtures | Mixtures often recycled to improve yield |
| Cocatalyst alternative | Polymeric iodinated benzene + Lewis acid | Improves selectivity for 1,2,4,5-tetrachlorobenzene |
| Butoxy substitution solvent | DMF, DMSO | Polar aprotic solvents favor SNAr |
| Butoxy substitution base | Sodium hydride, potassium tert-butoxide | Generates butoxide nucleophile |
| Butoxy substitution temp. | 80°C to 150°C | Elevated temperature needed for substitution |
| Reaction time (butoxy step) | Several hours | Depends on substrate and conditions |
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-1,2,4,5-tetrachlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
3-Butoxy-1,2,4,5-tetrachlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 3-butoxy-1,2,4,5-tetrachlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The butoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers of Tetrachlorobenzene
1,2,4,5-TeCB is compared with its isomers, 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) and 1,2,3,5-tetrachlorobenzene (1,2,3,5-TeCB), which differ in chlorine substitution patterns:
The isomer ratio during synthesis depends on catalysts. For example, FeCl₃ yields a 1,2,4,5-TeCB:1,2,3,4-TeCB ratio of 2.3–2.4, while SbCl₃–I₂ increases this to 10–17 .
Lower Chlorinated Benzenes (e.g., 1,2,4-Trichlorobenzene)
1,2,4-Trichlorobenzene (1,2,4-TCB; CAS No. 120-82-1) shares structural similarities but has one fewer chlorine atom. Key differences include:
Both compounds are targeted by the trichlorobenzene dioxygenase (TCBO) enzyme in aerobic degradation pathways .
Higher Chlorinated Benzenes (e.g., Pentachlorobenzene)
Pentachlorobenzene (PeCB; CAS No. 608-93-5) has five chlorine atoms, leading to greater stability and environmental persistence:
Degradation Pathways and Microbial Interactions
- Aerobic Degradation : Pseudomonas strains metabolize 1,2,4,5-TeCB and 1,2,4-TCB via dioxygenation, producing chlorocatechols . 1,2,4,5-TeCB requires spontaneous HCl elimination to form 3,4,6-trichlorocatechol, while 1,2,4-TCB forms this intermediate directly .
- Anaerobic Degradation : Dehalobacter TeCB1 uses reductive dehalogenation to respire 1,2,4,5-TeCB and 1,2,4-TCB, releasing chloride ions .
Environmental and Toxicological Profiles
- Persistence : 1,2,4,5-TeCB bioaccumulates in aquatic organisms and persists in soil/water due to low solubility .
- Toxicity: Rat studies show 1,2,4,5-TeCB accumulates in adipose tissue, with phenobarbital pretreatment altering its metabolism .
- Regulation : Both 1,2,4,5-TeCB and 1,2,3,4-TeCB are listed as PBTs, requiring stringent disposal protocols .
Biological Activity
3-Butoxy-1,2,4,5-tetrachlorobenzene (C10H10Cl4O) is a chlorinated aromatic compound notable for its unique structure that includes a butoxy group and four chlorine substituents on the benzene ring. This article reviews its biological activity, focusing on its mechanisms of action, potential toxicity, and environmental impact.
| Property | Value |
|---|---|
| CAS Number | 5435-67-6 |
| Molecular Formula | C10H10Cl4O |
| Molecular Weight | 288.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | IJVHFDIDNXFTFW-UHFFFAOYSA-N |
The presence of the butoxy group enhances solubility in organic solvents and modifies the compound's reactivity compared to related chlorinated compounds.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:
- Electrophilic Aromatic Substitution : The compound can undergo reactions with nucleophiles due to the electron-withdrawing nature of the chlorine atoms.
- Hydrogen Bonding : The butoxy group can form hydrogen bonds with biomolecules, influencing its biological interactions.
Toxicological Studies
Research indicates that chlorinated aromatic compounds like this compound may exhibit toxic effects. Studies have shown:
Environmental Impact
Due to its persistence in the environment and potential bioaccumulation, this compound poses significant ecological risks. It has been noted for:
- Reactivity with Oxidizing Agents : The compound can react violently with strong oxidizers and alkaline solutions, raising concerns about handling and disposal.
- Bioaccumulation Potential : Its structure suggests a likelihood of bioaccumulating in aquatic organisms .
Case Studies
Several case studies have investigated the effects of chlorinated compounds similar to this compound:
-
Case Study on Aquatic Toxicity :
- Researchers found that similar chlorinated compounds significantly affected fish populations in contaminated water bodies due to their bioaccumulation and toxicity.
- Human Health Risk Assessment :
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting 1,2,4,5-tetrachlorobenzene in environmental water samples?
- Methodology : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) . This approach achieves high sensitivity (detection limits in µg/L range) and minimizes matrix interference. Calibrate with deuterated analogs (e.g., 1,2,4,5-tetrachlorobenzene-d2) to improve quantification accuracy .
- Challenge : Co-elution with isomers (e.g., 1,2,3,4-tetrachlorobenzene) requires optimized chromatographic separation, such as using a DB-5MS column with a slow temperature ramp .
Q. How is 1,2,4,5-tetrachlorobenzene synthesized industrially, and what are its common impurities?
- Synthesis : Produced via ring chlorination of benzene using FeCl₃ or AlCl₃ as catalysts. The reaction typically yields a mixture of isomers (e.g., 1,2,3,4-tetrachlorobenzene and trichlorobenzenes), requiring fractional crystallization for purification .
- Impurities : Residual trichlorobenzenes (<5%) and hexachlorobenzene (<1%) are common. Monitor via GC with electron capture detection (ECD) or NMR (e.g., ¹H NMR in deuterated 1,2,4,5-tetrachlorobenzene) .
Q. What thermodynamic data are critical for modeling 1,2,4,5-tetrachlorobenzene’s environmental partitioning?
- Key Parameters :
- ΔrH° (gas phase) : 1514 ± 8.8 kJ/mol (proton affinity) .
- Vapor pressure : 0.12 mmHg at 25°C, calculated using Antoine equation constants from empirical data .
- Henry’s Law constant : 2.3 × 10⁻⁴ atm·m³/mol, derived from solubility and vapor pressure measurements .
- Application : These values inform fugacity models to predict distribution in air, water, and soil .
Advanced Research Questions
Q. How do microbial degradation pathways for 1,2,4,5-tetrachlorobenzene differ from those of lower chlorinated benzenes?
- Mechanism : Pseudomonas sp. strain PS14 degrades 1,2,4,5-tetrachlorobenzene via dioxygenation , forming 3,4,6-trichlorocatechol. Unlike lower chlorinated analogs, degradation involves spontaneous dechlorination of the initial dihydrodiol intermediate to avoid accumulation of toxic metabolites .
- Experimental Design : Use ¹³C-labeled substrates and LC-QTOF-MS to track metabolite formation. Measure chloride release stoichiometrically to confirm dechlorination efficiency .
Q. What structural distortions occur in 1,2,4,5-tetrachlorobenzene due to steric repulsion between chlorine atoms?
- Findings : Electron diffraction studies reveal a non-planar D₂h symmetry with a 62.8° ± 0.4° angle between ortho C-Cl bonds, caused by steric clashes. Compare with hexachlorobenzene (planar D₆h symmetry) using density functional theory (DFT) to validate distortions .
- Contradiction : Earlier studies assumed planar structures for all polychlorinated benzenes; this highlights the need for advanced computational modeling paired with experimental data .
Q. Why is 1,2,4,5-tetrachlorobenzene rarely detected in sediment samples despite its environmental persistence?
- Evidence : In the Lower Passaic River study, it was detected only twice in sediment, likely due to low solubility (0.45 mg/L at 20°C) and preferential partitioning into organic matter or biota .
- Research Gap : Bioaccumulation potential remains understudied. Propose using biota-sediment accumulation factors (BSAFs) in model organisms (e.g., Lumbriculus variegatus) to quantify uptake .
Q. How can isotopic labeling resolve ambiguities in environmental fate studies of 1,2,4,5-tetrachlorobenzene?
- Method : Use ¹³C₆- or d₂-labeled analogs (e.g., 1,2,4,5-tetrachlorobenzene-d2) as internal standards in tracer experiments. This minimizes matrix effects during GC-MS/MS analysis and improves recovery rates in complex matrices .
- Case Study : Labeled compounds confirmed negligible abiotic degradation in anaerobic microcosms, ruling out false positives from background contamination .
Contradictions and Research Gaps
- Detection Frequency : While 1,2,4,5-tetrachlorobenzene is theoretically persistent, its low solubility and sediment-binding affinity explain rare detections in field studies .
- Structural Assumptions : Early models assumed planar geometry, but electron diffraction data prove significant distortion, necessitating revised computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
